molecular formula C15H13BrN4O2 B2799882 5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034312-67-7

5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No. B2799882
CAS RN: 2034312-67-7
M. Wt: 361.199
InChI Key: KAERPZARSQMRJS-UHFFFAOYSA-N
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Description

“5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a bromo group, a pyrazole ring, a pyridine ring, and a furan ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions used. Unfortunately, the exact synthetic route for this specific compound is not available in the literature .


Molecular Structure Analysis

The molecule contains several different types of bonds and functional groups. The bromo group is a good leaving group, which could make the compound reactive. The pyrazole and pyridine rings are aromatic and contribute to the stability of the molecule. The furan ring is a heterocyclic ring that contains an oxygen atom .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the bromo group, the pyrazole and pyridine rings, and the furan ring. The bromo group could potentially be replaced in a substitution reaction. The aromatic rings might undergo electrophilic aromatic substitution or other reactions typical of aromatic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxamide group and the aromatic rings. Its boiling point and melting point would depend on the strength of the intermolecular forces in the substance .

Scientific Research Applications

Synthesis and Structural Characterization

This compound is part of a broader class of chemicals that have been synthesized and characterized for their potential in medicinal chemistry and material science. For example, studies have focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines and related compounds as antiprotozoal agents, indicating a process starting with bromination of furan compounds, followed by Suzuki coupling and various modifications to achieve high DNA affinity and in vitro activity against pathogens like T. b. rhodesiense and P. falciparum (Ismail et al., 2004). Similarly, the synthesis and biological evaluation of pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents involve the condensation of carboxamide with aromatic aldehydes to generate compounds with notable cytotoxicity and enzyme inhibition properties (Rahmouni et al., 2016).

Biological Activities

The exploration of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles highlights the potential pharmacological activities of these molecules, with a focus on synthesizing compounds that could be investigated for various biological activities in future studies (El‐dean et al., 2018). Another example is the study on the crystal structure of a related bromo-pyridinyl-indazole compound, providing foundational knowledge for understanding the interactions and potential activity mechanisms of these compounds (Anuradha et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available literature. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications of this compound are not clear from the available literature. Its reactivity and the presence of several functional groups suggest that it could be a useful intermediate in organic synthesis .

properties

IUPAC Name

5-bromo-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O2/c1-20-9-11(8-19-20)12-3-2-10(6-17-12)7-18-15(21)13-4-5-14(16)22-13/h2-6,8-9H,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAERPZARSQMRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide

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